[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Overview
Description
Preparation Methods
MSI-1701 is synthesized through a series of chemical reactions that involve the modification of MSI-1436 at specific stereocenters . The reaction conditions for the synthesis of MSI-1701 are carefully controlled to ensure the desired stereochemistry and purity of the final product . Industrial production methods for MSI-1701 are based on the same principles but are scaled up to meet the demands of research and development .
Chemical Reactions Analysis
MSI-1701 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MSI-1701 can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and alcohols .
Scientific Research Applications
MSI-1701 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the effects of stereochemistry on biological activity . In biology and medicine, MSI-1701 is investigated for its potential to control weight gain and blood glucose levels, making it a promising candidate for the treatment of obesity and diabetes . Additionally, MSI-1701 is used in the study of molecular mapping of single cells, providing insights into cellular heterogeneity and disease pathogenesis . In industry, MSI-1701 is utilized in the development of new therapeutic agents and diagnostic tools .
Mechanism of Action
The mechanism of action of MSI-1701 involves its interaction with specific molecular targets and pathways in the body . MSI-1701 exerts its effects by modulating the activity of enzymes and receptors involved in metabolic processes . For example, MSI-1701 has been shown to increase the release of ATP and the expression of calreticulin, both of which are markers of immunogenic cell death . This suggests that MSI-1701 may have potential as an anticancer agent by inducing cell death in tumor cells .
Comparison with Similar Compounds
MSI-1701 is similar to other compounds such as MSI-1436, MSI-1777, and MSI-1673 . MSI-1701 is unique in its specific stereochemistry and the presence of a polyamine group at the C-3 position . This modification results in significantly reduced activity compared to MSI-1436, but it still retains some of the beneficial properties of the parent compound . MSI-1777 and MSI-1673, on the other hand, exhibit different modifications and have varying levels of activity .
Properties
IUPAC Name |
[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPODXELZABP-IGYUBHOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)NCCCNCCCCNCCCN)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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